molecular formula C15H16O9 B13446260 (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13446260
M. Wt: 340.28 g/mol
InChI Key: KRKMNGLGYXJMBZ-YLOLIOOTSA-N
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Description

(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxyethenyl phenoxy moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Common synthetic routes may include:

    Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions at the hydroxyl sites.

    Formation of Glycosidic Bonds: Utilizing glycosyl donors and acceptors under acidic or basic conditions to form the oxane ring.

    Introduction of Carboxyethenyl Phenoxy Moiety: This step often involves the use of coupling reagents like DCC (dicyclohexylcarbodiimide) to attach the phenoxy group to the sugar moiety.

    Deprotection: Removing the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyethenyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxyethenyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: shares similarities with other glycosides and phenolic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H16O9/c16-9(17)6-5-7-3-1-2-4-8(7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-5+/t10-,11-,12+,13-,15+/m0/s1

InChI Key

KRKMNGLGYXJMBZ-YLOLIOOTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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